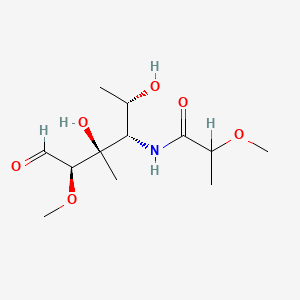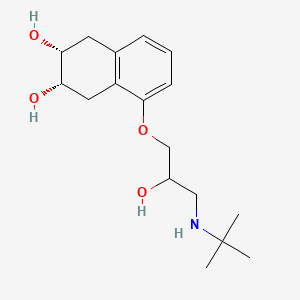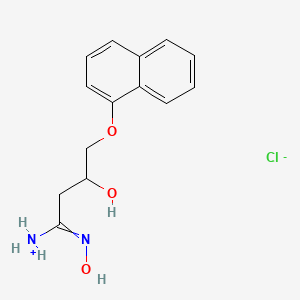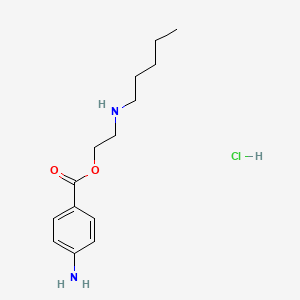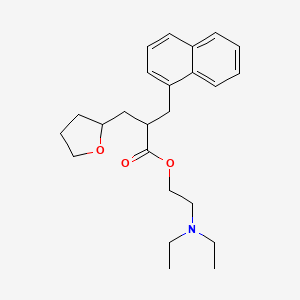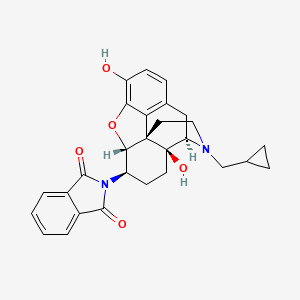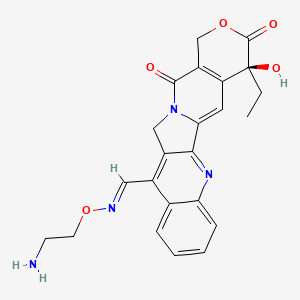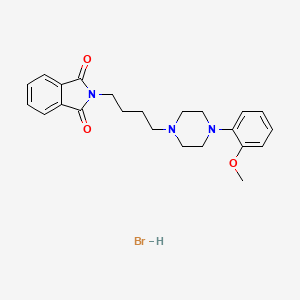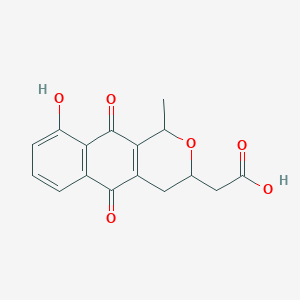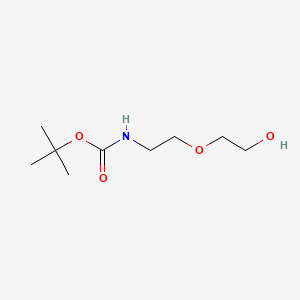
tert-Butyl (2-(2-hydroxyethoxy)ethyl)carbamate
Overview
Description
“tert-Butyl (2-(2-hydroxyethoxy)ethyl)carbamate” is an organic compound . It is used as a PROTAC linker, which refers to the alkyl/ether composition .
Synthesis Analysis
The synthesis of “this compound” involves complex molecular syntheses. It can be used in the synthesis of a series of PROTACs .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the linear formula C13H27NO6 .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and involve various other compounds .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 293.36 .Scientific Research Applications
Synthesis and Intermediate Uses
- Synthesis of Bioactive Compounds : Tert-Butyl carbamate derivatives are used as intermediates in synthesizing various biologically active compounds. For instance, Zhao et al. (2017) demonstrated its use in synthesizing omisertinib (AZD9291), a medication used in cancer treatment (Zhao et al., 2017).
- Preparation of Complex Molecules : Wu (2011) reported on the preparation of complex chemical structures involving tert-butyl carbamate, highlighting its role in protecting functional groups during chemical synthesis (Wu, 2011).
Crystallography and Structural Studies
- Crystal Structure Analysis : Oku et al. (2004) and Ober et al. (2004) used tert-butyl carbamate derivatives for crystallographic studies, providing insights into molecular structures and conformations (Oku et al., 2004); (Ober et al., 2004).
Chemical Reactions and Transformations
- Chemical Transformations : Studies by Smith et al. (2013) and Henry et al. (2007) illustrate the use of tert-butyl carbamate in various chemical transformations, highlighting its versatility in organic synthesis (Smith et al., 2013); (Henry et al., 2007).
- Pd-Catalyzed Reactions : Qin et al. (2010) explored Pd-catalyzed cross-coupling reactions involving tert-butyl carbamate, showing its application in creating a variety of compounds (Qin et al., 2010).
Applications in Medicinal Chemistry
- Synthesis of Protease Inhibitors : Ghosh et al. (2017) demonstrated the use of tert-butyl carbamate in the synthesis of novel protease inhibitors, which are critical in the development of therapeutic drugs (Ghosh et al., 2017).
Other Notable Applications
- Enzymatic Resolution : Piovan et al. (2011) studied the enzymatic kinetic resolution of tert-butyl phenylcarbamate, showing its importance in producing optically pure enantiomers, which are significant in pharmaceutical synthesis (Piovan et al., 2011).
- Synthesis of Antioxidants : Pan et al. (1998) investigated the synthesis of new monomeric antioxidants using tert-butyl carbamate, emphasizing its role in developing materials with improved stability (Pan et al., 1998).
Safety and Hazards
Future Directions
“tert-Butyl (2-(2-hydroxyethoxy)ethyl)carbamate” can be used in the synthesis of a series of PROTACs . This suggests potential applications in the development of new therapeutic agents.
Relevant Papers There are several peer-reviewed papers and technical documents related to “this compound” available for further reading .
Mechanism of Action
Target of Action
It is known that this compound is a peg linker containing a hydroxyl group and a boc-protected amino group . This suggests that it could be used to link other molecules or compounds, potentially targeting various proteins or enzymes depending on the molecules it is linked with.
Mode of Action
The mode of action of N-Boc-PEG2-alcohol is primarily through its role as a linker. The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The Boc group can be deprotected under mild acidic conditions to form the free amine . This allows for the attachment of various other molecules, enabling the compound to interact with its targets.
Pharmacokinetics
It is known that the hydrophilic peg spacer can increase solubility in aqueous media , which could potentially enhance its absorption and distribution
Result of Action
The molecular and cellular effects of N-Boc-PEG2-alcohol’s action would largely depend on the molecules it is linked with, as it serves as a linker
Action Environment
It is known that the boc group can be deprotected under mild acidic conditions , suggesting that the pH of the environment could influence its action.
Biochemical Analysis
Biochemical Properties
Tert-Butyl (2-(2-hydroxyethoxy)ethyl)carbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with serine hydrolases, which are a class of enzymes involved in the hydrolysis of ester or amide bonds . The nature of these interactions often involves the formation of covalent bonds between the compound and the active site of the enzyme, leading to enzyme inhibition.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the ubiquitin-proteasome system, which is crucial for protein degradation and turnover . This modulation can lead to changes in gene expression and alterations in cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. This binding often results in the formation of a stable complex that prevents the enzyme from interacting with its natural substrate . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant changes in cellular function and metabolism . Toxic or adverse effects have been observed at very high doses, indicating a threshold beyond which the compound becomes harmful.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are part of these pathways, influencing metabolic flux and metabolite levels . For example, it can affect the glycolytic pathway by inhibiting key enzymes involved in glucose metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound within different cellular compartments. The compound’s distribution can influence its overall activity and effectiveness.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance the compound’s ability to interact with its target biomolecules and exert its biochemical effects.
Properties
IUPAC Name |
tert-butyl N-[2-(2-hydroxyethoxy)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO4/c1-9(2,3)14-8(12)10-4-6-13-7-5-11/h11H,4-7H2,1-3H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFVNEXYCULLEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
159156-95-3 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159156-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00410988 | |
| Record name | tert-Butyl [2-(2-hydroxyethoxy)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00410988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139115-91-6 | |
| Record name | tert-Butyl [2-(2-hydroxyethoxy)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00410988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Boc-aminoethoxy)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


